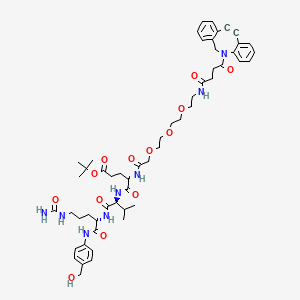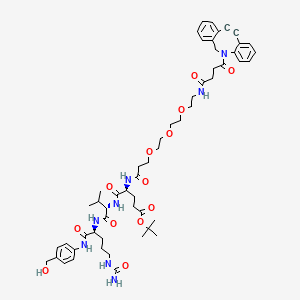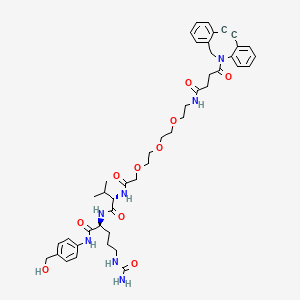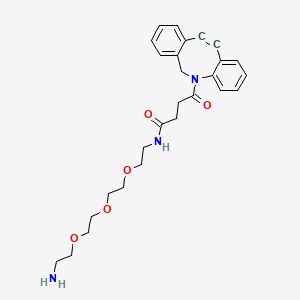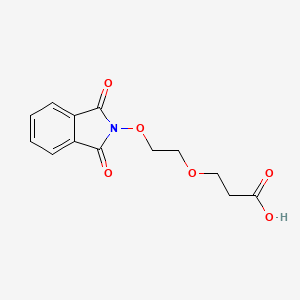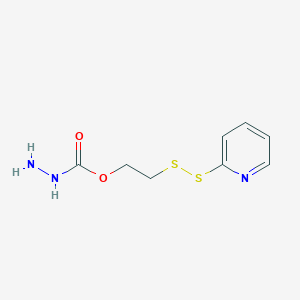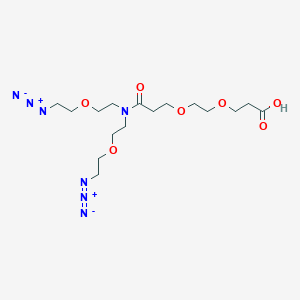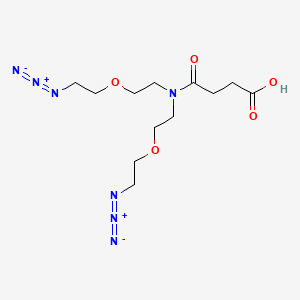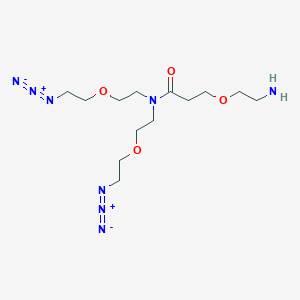
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of azide groups and amido linkages, which make it a versatile molecule for various chemical and biological applications. The compound is often used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine typically involves the reaction of PEG derivatives with azide and amine groups. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a halide) reacts with sodium azide to introduce the azide functionality. This is followed by the reaction with an amine to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Electrophiles such as alkyl halides or sulfonates, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
Triazoles: Formed from click chemistry reactions with alkynes.
Substituted Amines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG1-amine primarily involves its azide groups, which can undergo click chemistry reactions to form stable triazole linkages. These linkages are highly stable and can withstand various chemical and biological conditions, making the compound useful for bioconjugation and material science applications . The amine group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol: Similar structure but with a thiol group, used in bioconjugation and material science.
N,N-Bis(PEG1-azide)-N-amido-PEG2-amine: Similar structure with an additional PEG unit, used in similar applications.
Uniqueness
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine is unique due to its balanced structure that provides both azide and amine functionalities, making it highly versatile for various chemical and biological applications. Its ability to undergo click chemistry and nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry and bioconjugation .
Properties
IUPAC Name |
3-(2-aminoethoxy)-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N8O4/c14-2-8-23-7-1-13(22)21(5-11-24-9-3-17-19-15)6-12-25-10-4-18-20-16/h1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJDYQHXWLKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
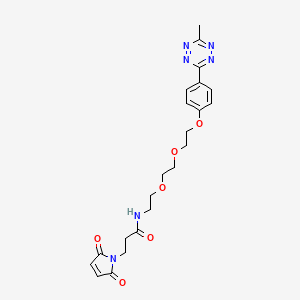
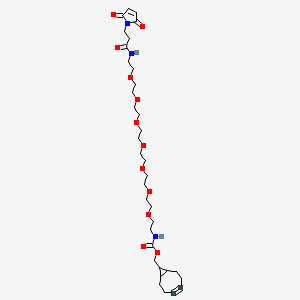
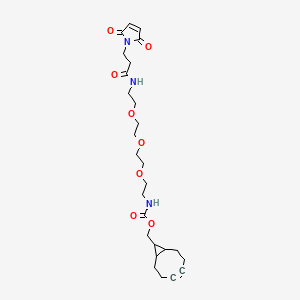
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)
